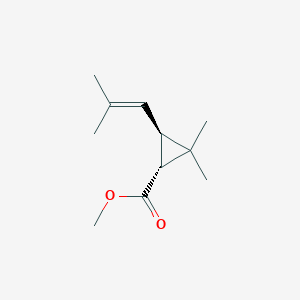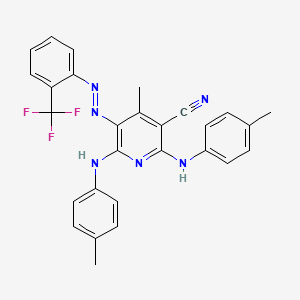
Methyl trans-chrysanthemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-chrysanthemate is an organic compound that belongs to the class of chrysanthemic acid esters. It is a key component in the synthesis of pyrethroids, which are widely used as insecticides. The compound is known for its high insecticidal activity and low mammalian toxicity, making it an essential ingredient in household and agricultural pest control products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl trans-chrysanthemate can be synthesized through several methods. One of the common synthetic routes involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield this compound .
Another method involves the use of sulfur ylides and cyclopropanation reactions. The Sharpless catalytic epoxidation reaction allows for an asymmetric version of this transformation, providing high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This method produces a mixture of cis- and trans-isomers, which can be separated to obtain the desired trans-isomer .
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl trans-chrysanthemate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pyrethroids and other complex organic molecules.
Biology: The compound is studied for its insecticidal properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides with improved safety profiles.
Mecanismo De Acción
The mechanism of action of methyl trans-chrysanthemate involves its interaction with the nervous system of insects. The compound targets sodium channels in the nerve cells, leading to prolonged depolarization and paralysis of the insect. This results in the insect’s death due to the inability to maintain normal physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Chrysanthemic acid: The parent compound of methyl trans-chrysanthemate, also used in the synthesis of pyrethroids.
Pyrethrin I and II: Natural insecticides derived from chrysanthemic acid.
Allethrins: Synthetic pyrethroids that are esters of chrysanthemic acid.
Uniqueness
This compound is unique due to its high enantioselectivity and insecticidal activity. It combines the desirable properties of high potency against insects and low toxicity to mammals, making it a valuable compound in pest control applications .
Propiedades
| 24141-52-4 | |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
Clave InChI |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




